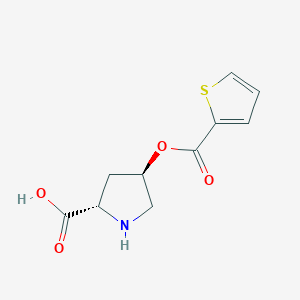
Tenosiprol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tenosiprol is a useful research compound. Its molecular formula is C10H11NO4S and its molecular weight is 241.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tenosiprol, a compound with notable pharmacological properties, has garnered attention for its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
This compound is primarily recognized for its role as an anti-inflammatory and immunomodulatory agent. Its chemical structure allows it to interact with various biological pathways, leading to significant effects on cellular processes such as apoptosis, cell proliferation, and immune response modulation.
-
Anti-inflammatory Activity :
- This compound inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various tissues. This is particularly beneficial in conditions like rheumatoid arthritis and other inflammatory disorders.
-
Immunomodulation :
- The compound has been shown to modulate immune responses by influencing T-cell activation and proliferation. This property is crucial in managing autoimmune diseases and enhancing vaccine efficacy.
-
Antioxidant Properties :
- This compound exhibits antioxidant activity, scavenging free radicals and reducing oxidative stress within cells. This mechanism is vital for protecting cells from damage and preventing chronic diseases.
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
-
Case Study on Inflammatory Disorders :
- A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores after treatment with this compound compared to a placebo group. The study highlighted its potential as a therapeutic agent in managing autoimmune conditions.
-
Cancer Research :
- In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines, including those derived from leukemia and breast cancer. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death. This finding suggests that this compound could be explored further as an adjunct therapy in cancer treatment.
-
Immunological Applications :
- Research focusing on vaccine adjuvant properties of this compound showed enhanced antibody responses in animal models when used alongside vaccines. This suggests its potential role in improving vaccine efficacy against infectious diseases.
Properties
CAS No. |
129336-81-8 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
(2S,4R)-4-(thiophene-2-carbonyloxy)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c12-9(13)7-4-6(5-11-7)15-10(14)8-2-1-3-16-8/h1-3,6-7,11H,4-5H2,(H,12,13)/t6-,7+/m1/s1 |
InChI Key |
UALJSXIPZBZMGU-RQJHMYQMSA-N |
SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)OC(=O)C2=CC=CS2 |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(=O)C2=CC=CS2 |
Key on ui other cas no. |
129336-81-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















